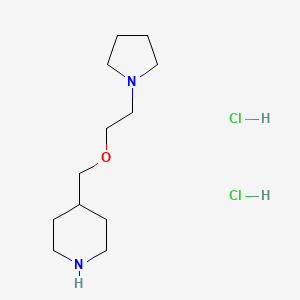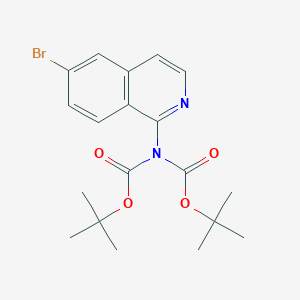
N-(6-Aminopyridin-3-yl)-5-chlor-2-methylbenzolsulfonamid
Übersicht
Beschreibung
N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C12H12ClN3O2S and its molecular weight is 297.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antikrebsforschung
Diese Verbindung wurde auf ihr Potenzial in der Antikrebstherapie untersucht. Derivate von N-(6-Aminopyridin-3-yl)-5-chlor-2-methylbenzolsulfonamid haben eine zytotoxische Aktivität gegen menschliche Krebszelllinien gezeigt, wie z. B. HepG2 (Leberkrebs) und MDA-MB-231 (Brustkrebs). Die Modifikationen dieser Verbindung zielen darauf ab, ihre inhibitorischen Wirkungen auf die Proliferation von Krebszellen zu verstärken .
Antituberkulosemittel
Die strukturellen Analoga dieser Verbindung wurden entwickelt und synthetisiert, um Tuberkulose (TB) zu bekämpfen. Diese Derivate wurden auf ihre antituberkulose Aktivität gegen Mycobacterium tuberculosis H37Ra getestet und zeigten signifikante Hemmkonzentrationen (IC50), die auf ein Potenzial als Anti-TB-Medikamente der ersten Wahl hindeuten .
Wirkmechanismus
Target of Action
The primary target of N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in mediating the response to VEGF, which is a signal protein produced by cells that stimulates the formation of blood vessels.
Biochemical Pathways
Given its target, it’s likely that it affects the vegf signaling pathway, which plays a key role in angiogenesis, the formation of blood vessels from pre-existing ones .
Biochemische Analyse
Biochemical Properties
N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide has been found to interact with enzymes such as myeloperoxidase (MPO), a leukocyte-derived redox enzyme linked to oxidative stress and damage in many inflammatory states . This compound acts as a potent mechanism-based inhibitor of MPO .
Cellular Effects
The effects of N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide on cells are primarily related to its inhibitory action on MPO. By inhibiting MPO, it can block MPO-dependent vasomotor dysfunction ex vivo in rat aortic rings .
Molecular Mechanism
N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide exerts its effects at the molecular level by binding to MPO and inhibiting its activity . This inhibition is mechanism-based, suggesting that the compound may form a covalent bond with the enzyme or cause a conformational change that results in loss of activity .
Temporal Effects in Laboratory Settings
It has been shown to inhibit MPO activity in vivo in a mouse model of peritonitis .
Metabolic Pathways
Given its inhibitory action on MPO, it may be involved in pathways related to inflammation and oxidative stress .
Subcellular Localization
As it interacts with MPO, a heme-containing peroxidase present in phagocytic cells , it may be localized to the sites where these cells are active.
Eigenschaften
IUPAC Name |
N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2S/c1-8-2-3-9(13)6-11(8)19(17,18)16-10-4-5-12(14)15-7-10/h2-7,16H,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMZSWBHWIWURP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1530087.png)



![Methyl 4,5-dihydrospiro[pyrrolo(1,2-a)quinoxaline-4,4'-piperidine]-7-carboxylate hydrochloride](/img/structure/B1530096.png)

